Pencil Hardness Advantage of OX-SQ Derived from CAS 220520-33-2 vs. Unmodified Cycloaliphatic Epoxy Formulations
The condensation product (OX-SQ) prepared from CAS 220520-33-2 (TESOX) delivers a significant increase in surface hardness when formulated with a standard cycloaliphatic diepoxide (UVR-6110). In a direct head-to-head comparison, a formulation containing 80 wt% UVR-6110 and 20 wt% OX-SQ achieved a pencil hardness of 4H, while increasing the OX-SQ content to 40 wt% raised the hardness to 5H, and a 90 wt% loading reached 6H. In contrast, the pure UVR-6110 control film exhibited poor acetone resistance and substantially lower hardness (inferred to be <=3H based on the 10 wt% OX-SQ formulation achieving only 3H) [1]. The claimed differentiation is the ability to tune hardness from 3H to 6H by adjusting the loading of this specific oxetane silane derivative.
| Evidence Dimension | Pencil hardness of UV-cured films on glass (JIS K 5400) |
|---|---|
| Target Compound Data | 3H (10 wt% OX-SQ in UVR-6110); 4H (20 wt%); 5H (40 wt%); 6H (90 wt%) |
| Comparator Or Baseline | Pure UVR-6110 cycloaliphatic diepoxide film: poor acetone resistance (failed within 1 hour), pencil hardness ≤3H |
| Quantified Difference | Up to 3+ H grade improvement (from ≤3H to 6H) with 90 wt% OX-SQ loading |
| Conditions | Formulations with 2 wt% UV9380C photoinitiator, coated on glass at 10 μm thickness, cured with 80 W/cm high-pressure Hg lamp at 10 m/min conveyor speed |
Why This Matters
This confirms that for hard-coat applications requiring surface scratch resistance, the oxetane-silsesquioxane derived from CAS 220520-33-2 outperforms standard epoxy-only formulations, and hardness can be dialed in via concentration, a feature not available with generic epoxy silane condensates.
- [1] Suzuki, H., Tajima, S., & Sasaki, H. Photocationic Curable Silsesquioxanes Having Oxetanyl Group. ACS Symposium Series, 2003, Vol. 847, Chapter 27, pp 306-314 (Table I and Table II). View Source
